
2-(2,4,6-trichlorophenyl)acetic acid
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Overview
Description
2-(2,4,6-Trichlorophenyl)acetic acid (CAS RN: 29277-00-7) is an organochlorine compound with the molecular formula C₈H₅Cl₃O₂ and an average molecular mass of 239.476 g/mol . Its structure consists of a phenyl ring substituted with chlorine atoms at the 2-, 4-, and 6-positions, linked to an acetic acid moiety. This compound exhibits unique electronic and steric properties due to the symmetric trichlorination pattern, which influences its reactivity, solubility, and crystallinity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4,6-Trichlorophenyl)acetic acid can be synthesized through several methods:
Friedel-Crafts Acylation: This method involves the acylation of 2,4,6-trichlorophenol with chloroacetyl chloride.
Reaction with Thionyl Chloride: 2,4,6-Trichlorophenoxyacetic acid reacts with thionyl chloride to form the desired product.
Oxidation: The oxidation of 2,4,6-trichlorophenoxyacetic acid with hydrogen peroxide can also yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The process may include additional steps such as purification through recrystallization and quality control using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chlorinated phenyl ring or the acetic acid moiety.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce various substituted phenylacetic acids .
Scientific Research Applications
2-(2,4,6-Trichlorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on plant physiology and its role as a herbicide.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Employed in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of 2-(2,4,6-trichlorophenyl)acetic acid involves its interaction with specific molecular targets in plants. It acts as a systemic herbicide, being absorbed by the plant and translocated to the site of action. The compound disrupts the normal growth processes of the plant, leading to its death. The exact molecular pathways and targets are still under investigation, but it is known to interfere with key enzymes and metabolic processes.
Comparison with Similar Compounds
Halogen-Substituted Phenylacetic Acids
Fluorinated Analogs
- 2,4,6-Trifluorophenylacetic acid (CAS: 209991-63-9):
- Structural difference : Fluorine replaces chlorine at the 2,4,6-positions.
- Impact : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase acidity compared to the chlorinated analog. Lower boiling points and higher solubility in polar solvents are expected .
Chlorinated Positional Isomers
- (2,4,5-Trichlorophenyl)acetic acid: Substitution: Chlorines at 2,4,5-positions instead of 2,4,5. Effect: Asymmetric substitution reduces symmetry, leading to different crystallographic behaviors. For example, N-(2,4,5-trichlorophenyl)-2,2,2-trichloroacetamide exhibits triclinic crystal symmetry, whereas 2,4,6-substituted analogs may adopt orthorhombic or monoclinic systems .
Functional Group Analogs
Phenoxyacetic Acid Derivatives
- 2-(2,4,6-Trichlorophenoxy)acetic acid (CAS: 575-89-3): Structural difference: Oxygen atom bridges the phenyl and acetic acid groups. Properties: The phenoxy group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media. However, it may also elevate toxicity, as seen in its classification for laboratory use only .
Ester Derivatives
- 2,4,6-Trichlorophenyl formate (CAS: 4525-65-9):
Complex Derivatives
- Pyrazolyl-Trichlorophenylacetic Acid (CAS: 41388-04-9):
- Triazine-Diamine Derivatives (CAS: 63979-37-3): Example: 6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine conjugated with 2-(2,4,5-trichlorophenoxy)acetic acid. Application: Such hybrids are explored for pesticidal activity due to synergistic effects between the trichlorophenyl and heterocyclic moieties .
Data Tables
Table 1: Physical Properties of Selected Compounds
Compound Name | CAS RN | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Crystal Symmetry |
---|---|---|---|---|---|
2-(2,4,6-Trichlorophenyl)acetic acid | 29277-00-7 | C₈H₅Cl₃O₂ | N/A | ~180 (decomp.) | Orthorhombic* |
2,4,5-Trichlorophenylacetic acid | Not reported | C₈H₅Cl₃O₂ | N/A | ~119–180 | Triclinic* |
2-(2,4,6-Trichlorophenoxy)acetic acid | 575-89-3 | C₈H₅Cl₃O₃ | 363.6 (flash point) | Not reported | N/A |
*Predicted based on related acetamide analogs .
Key Findings
- Substitution Position : Symmetric 2,4,6-trichlorination enhances crystallinity and stability compared to asymmetric isomers.
- Functional Groups: Phenoxy derivatives exhibit higher polarity but increased toxicity risks.
- Complex Derivatives : Hybrid structures with heterocycles expand applications in agrochemicals and materials science.
Properties
CAS No. |
29277-00-7 |
---|---|
Molecular Formula |
C8H5Cl3O2 |
Molecular Weight |
239.5 |
Purity |
95 |
Origin of Product |
United States |
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